3-(4-Methoxyphenyl)oxetan-3-amine

Description

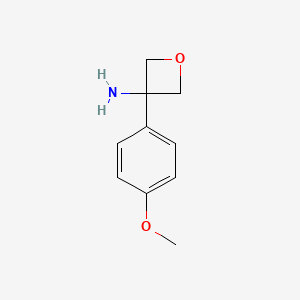

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHCZDCSRSELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(4-Methoxyphenyl)oxetan-3-amine

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a motif of significant interest in medicinal chemistry.[1][2][3] Its unique conformational properties and ability to act as a hydrogen bond acceptor can favorably influence the physicochemical properties of drug candidates, such as solubility and metabolic stability, without the liabilities often associated with a gem-dimethyl or carbonyl group.[4] This guide provides an in-depth technical analysis of the spectroscopic data for 3-(4-Methoxyphenyl)oxetan-3-amine, a key building block that combines the valuable oxetane scaffold with an arylamine moiety.

This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural confirmation and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through data from analogous structures found in the scientific literature.

Molecular Structure and Core Characteristics

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. 3-(4-Methoxyphenyl)oxetan-3-amine possesses a central, sterically hindered quaternary carbon atom at the 3-position of the oxetane ring. This carbon is substituted with both a primary amine and a 4-methoxyphenyl group. This specific arrangement dictates the unique spectral signatures detailed in the following sections.

Figure 1: 2D Chemical Structure of 3-(4-Methoxyphenyl)oxetan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Methoxyphenyl)oxetan-3-amine, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the amine (N-H) protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data: Interpretation and Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the methoxy, oxetane, and aromatic protons. The primary amine protons often appear as a broad singlet, which can exchange with D₂O.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~ 7.35 | Doublet (d) | 2H | Ar-H (ortho to C-quat) | These protons are deshielded by the anisotropic effect of the aromatic ring and are adjacent to the methoxy-substituted carbon. |

| ~ 6.90 | Doublet (d) | 2H | Ar-H (ortho to OMe) | These protons are shielded by the electron-donating methoxy group, resulting in an upfield shift. |

| ~ 4.90 | Doublet (d) | 2H | Oxetane -CH₂- | The two methylene groups of the oxetane are diastereotopic due to the chiral center, but in symmetrically 3,3-disubstituted oxetanes, they can appear equivalent. They are expected to show geminal coupling.[5] |

| ~ 4.70 | Doublet (d) | 2H | Oxetane -CH₂- | The chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom within a strained ring system.[3] |

| ~ 3.80 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group show a characteristic singlet in this region. |

| ~ 1.90 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |

¹³C NMR Data: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of key functional groups.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~ 159.0 | Ar-C (para to C-quat) | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| ~ 135.0 | Ar-C (ipso) | The quaternary aromatic carbon attached to the oxetane ring. |

| ~ 127.5 | Ar-CH (ortho to C-quat) | Aromatic methine carbons. |

| ~ 114.0 | Ar-CH (ortho to OMe) | Shielded by the electron-donating effect of the adjacent methoxy group. |

| ~ 85.0 | Oxetane -CH₂- | The methylene carbons of the strained oxetane ring appear at a characteristic downfield position due to the adjacent oxygen atom.[5][6] |

| ~ 55.3 | -OCH₃ | The carbon of the methoxy group has a typical chemical shift in this range.[7] |

| ~ 51.0 | C-quat (C-N) | The quaternary carbon of the oxetane ring, deshielded by both the attached oxygen (via the ring) and the nitrogen atom.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample as either a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR (Fourier-Transform Infrared) spectrometer, typically over the range of 4000-400 cm⁻¹.

IR Data: Interpretation and Analysis

The IR spectrum of 3-(4-Methoxyphenyl)oxetan-3-amine will prominently feature absorptions corresponding to the N-H bonds of the primary amine, the C-O bonds of the ether and oxetane, and the vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400-3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[8] |

| 3100-3000 | Medium | C-H Aromatic Stretch | Aromatic Ring |

| 2950-2850 | Medium | C-H Aliphatic Stretch | Oxetane -CH₂- and Methoxy -CH₃ |

| 1610, 1510 | Strong | C=C Aromatic Stretch | Aromatic Ring |

| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[8] |

| 1250 | Strong | C-O Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃)[9] |

| 1030 | Strong | C-O Symmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~980 | Strong | C-O-C Ring Vibration | Oxetane Ring |

| 910-665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂)[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. For fragmentation studies (MS/MS), the precursor ion of interest ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).

MS Data: Interpretation and Analysis

The molecular formula of 3-(4-Methoxyphenyl)oxetan-3-amine is C₁₀H₁₃NO₂. The calculated monoisotopic mass is approximately 179.09 g/mol .

-

Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 180.1.

-

Fragmentation Analysis: The fragmentation pattern provides a fingerprint that can be used for structural confirmation. The bond between the quaternary carbon and the aromatic ring is a likely point of cleavage.

Figure 2: Key Fragmentation Pathways for 3-(4-Methoxyphenyl)oxetan-3-amine.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Rationale and Causality |

| 180.1 | [C₁₀H₁₃NO₂ + H]⁺ | The protonated molecular ion, representing the intact molecule. |

| 163.1 | [M - NH₃ + H]⁺ | Loss of ammonia from the primary amine. |

| 135.1 | [C₈H₇O]⁺ | Cleavage of the C-C bond between the oxetane and the phenyl ring, resulting in a stable methoxyphenyl cation. This is a common fragmentation pathway for benzylic systems.[10] |

| 107.1 | [C₇H₇O]⁺ | Loss of CO from the m/z 135 fragment, yielding a tropylium-like ion. |

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for 3-(4-Methoxyphenyl)oxetan-3-amine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct environments of the oxetane, aromatic, and methoxy groups. IR spectroscopy validates the presence of critical functional groups, most notably the primary amine and the ether linkages. Finally, mass spectrometry confirms the molecular weight and provides plausible fragmentation pathways consistent with the proposed structure. This comprehensive guide serves as a foundational reference for the characterization and quality control of this important chemical entity in research and development settings.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1868. [Link]

-

Cortes-Guzman, F., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5199. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(3), 1634-1666. [Link]

-

Bull, J. A., & Croft, A. K. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(75), 14264-14267. [Link]

-

Supporting Information for various chemical syntheses. (n.d.). [Link]

-

Cortes-Guzman, F., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy: Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53256998, 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride. [Link]

-

S. S. V. Ramasastry, et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Indian Journal of Heterocyclic Chemistry, 24, 345-348. [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. [Link]

-

Wang, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. connectjournals.com [connectjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]

Exploring the Chemical Space of 3-Substituted Oxetanes

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Oxetane Effect"

In modern drug discovery, the "magic methyl" effect is well-documented, but the 3-substituted oxetane has emerged as a superior bioisostere for the gem-dimethyl and carbonyl groups. This four-membered ether offers a unique combination of properties: it reduces lipophilicity (LogD), blocks metabolic soft spots (CYP450 oxidation), and modulates the basicity of adjacent amines—all while maintaining a compact steric footprint.

This guide provides a technical deep-dive into the design, synthesis, and application of 3-substituted oxetanes, moving beyond basic literature reviews to offer actionable protocols and decision-making frameworks for medicinal chemists.

Physicochemical Profiling & Bioisosterism[1]

The strategic value of the oxetane ring lies in its ability to alter the physicochemical landscape of a lead compound without significantly changing its shape.

The Gem-Dimethyl vs. Oxetane Swap

Replacing a gem-dimethyl group with an oxetane ring is a high-value transaction in lead optimization.[1] The oxetane oxygen acts as a hydrogen bond acceptor (HBA) and introduces polarity, which drastically improves solubility and lowers LogD.

Table 1: Comparative Physicochemical Metrics (Matched Molecular Pairs)

| Property | gem-Dimethyl Analog | 3,3-Disubstituted Oxetane | Impact / Mechanism |

| Lipophilicity (LogD) | High (Lipophilic) | Lower (ΔLogD ≈ -1.0 to -1.5) | Introduction of ether oxygen reduces lipophilicity; improves LLE. |

| Aqueous Solubility | Low | High (>10-fold increase) | Increased polarity and H-bond accepting capacity. |

| Metabolic Stability | Low (CYP oxidation at Me) | High | Blocks CYP-mediated hydroxylation of methyl groups. |

| Conformation | Tetrahedral, flexible | Puckered, Rigid | Ring puckering angle ~8.7° creates defined vectors. |

| Metabolic Liability | CYP450 (Oxidation) | mEH (Hydrolysis) | Generally stable, but can be a substrate for microsomal epoxide hydrolase (mEH) in specific contexts.[2] |

Modulation of Amine Basicity

One of the most powerful applications of the oxetane ring is its electron-withdrawing effect.[3] When placed

-

Mechanism: The inductive effect of the oxetane oxygen propagates through the ring, reducing the electron density on the nitrogen lone pair.

-

Result: pKa reduction of 2.0 – 3.0 units compared to the corresponding cyclohexyl or isopropyl amine.

-

Benefit: Reduces lysosomal trapping, improves permeability, and mitigates hERG liability often associated with highly basic amines.

Synthetic Workflows & Decision Trees

Accessing the 3-substituted oxetane chemical space requires selecting the right synthetic entry point. The two primary strategies are Functionalization of the Intact Ring (using oxetan-3-one) and De Novo Ring Construction (cyclization).

Strategic Decision Matrix

Figure 1: Synthetic decision tree for accessing 3-substituted oxetanes based on target connectivity.

Detailed Experimental Protocols

The following protocols represent "best practice" methodologies derived from seminal works by Carreira, Bull, and industrial process groups.

Protocol A: Synthesis of 3-Aryloxetanes via Intramolecular Cyclization

Targeting 3,3-disubstituted oxetanes where the oxetane replaces a gem-dimethyl group.

Principle: This method relies on the formation of a transient 1,3-diol equivalent (often a monotosylate or monohalide) followed by base-mediated ring closure.

Reagents:

-

Aryl acetic acid ester or nitrile (Starting Material)

-

LiAlH₄ or LiBH₄ (Reducing agent)

-

n-BuLi (Base for alkylation)

-

Paraformaldehyde (C1 source)

-

TsCl / Pyridine (Activation)

-

NaH (Cyclization base)

Step-by-Step Workflow:

-

-Hydroxymethylation:

-

Dissolve the aryl ester/nitrile in THF under

. Cool to -78°C. -

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the enolate.

-

Cannulate gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture.

-

Critical Check: Ensure temperature remains <-70°C to prevent polymerization of formaldehyde.

-

Quench with

. Isolate the

-

-

Reduction to 1,3-Diol:

-

Treat the intermediate with LiAlH₄ (2.0 equiv) in THF at 0°C.

-

Safety: Quench carefully using the Fieser method (

g LiAlH4 : -

Obtain the 2-aryl-1,3-propanediol.

-

-

Cyclization (The "One-Pot" Activation/Closure):

-

Dissolve the diol in THF at 0°C.

-

Add n-BuLi (1.0 equiv) to deprotonate one alcohol.

-

Add TsCl (1.0 equiv) to selectively tosylate the primary alcohol.

-

Add NaH (1.5 equiv) and warm to reflux (60°C).

-

Mechanism:[7][8] The remaining alkoxide displaces the tosylate in a 4-exo-tet cyclization.

-

Validation: Monitor disappearance of tosylate intermediate by TLC/LCMS.

-

Protocol B: Reductive Amination of Oxetan-3-one

Targeting 3-aminooxetanes for pKa modulation.

Reagents:

-

Oxetan-3-one (commercially available, store at 4°C)

-

Primary/Secondary Amine

-

NaBH(OAc)₃ (Reductant)

-

DCM or DCE (Solvent)[6]

Workflow:

-

Dissolve amine (1.0 equiv) and oxetan-3-one (1.2 equiv) in DCM.

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Stir at Room Temperature for 4–16 hours.

-

Note: No acid catalyst (AcOH) is usually needed due to the reactivity of oxetan-3-one.

-

Workup: Quench with saturated

. Extract with DCM. -

Caution: Oxetan-3-one is volatile; avoid high-vacuum steps if unreacted ketone remains.

Case Studies in Drug Discovery

Rilzabrutinib (Sanofi) – The First Synthetic Oxetane Drug

Target: BTK Inhibitor for Pemphigus Vulgaris.[9]

-

Role of Oxetane: The oxetane ring is not merely a linker; it functions as a covalent warhead modulator .

-

Structure: It features a 3-substituted oxetane linked to an acrylamide warhead.

-

Impact: The oxetane modulates the reactivity of the Michael acceptor, balancing potency against off-target cysteine reactivity. It also improves the solubility of the otherwise lipophilic scaffold.[1]

PF-06821497 (Pfizer) – EZH2 Inhibitor

Target: EZH2 (Epigenetic target for cancer).[5]

-

Challenge: Early leads (pyridone-based) suffered from poor metabolic stability and solubility.[5]

-

Solution: Introduction of a 3-methoxymethyl-oxetane .

-

Outcome:

-

Metabolic Stability: Blocked CYP-mediated metabolism observed in alkyl analogs.[1]

-

Binding: The oxetane oxygen engages in defined CH-π interactions within the EZH2 pocket (Tyr residue), acting as a "structural anchor" rather than just a solubilizing group.

-

Data: The oxetane analog showed superior oral bioavailability in preclinical species compared to the gem-dimethyl analog.

-

Figure 2: Optimization workflow leading to PF-06821497.

Safety & Stability Considerations

While oxetanes are valuable, they are strained rings (~107 kJ/mol strain energy).

-

Acid Sensitivity: Oxetanes are susceptible to acid-catalyzed ring opening (forming 1,3-diols or rearranged products).

-

Protocol Adjustment: Avoid strong acidic workups (e.g., 6M HCl). Use buffered aqueous phases (phosphate buffer, pH 5-7) during extraction.

-

-

Thermal Stability: Generally stable up to 150°C, but 3-sulfonyloxetanes or specific leaving-group-substituted oxetanes can degrade.

-

Metabolic Liability (mEH): While resistant to CYPs, oxetanes can be opened by microsomal Epoxide Hydrolase (mEH) . This is structure-dependent; sterically crowded (3,3-disubstituted) oxetanes are generally more resistant to mEH than monosubstituted ones.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[5][10][11][12] Angewandte Chemie International Edition.

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][9][10][11][12] Chemical Reviews.

-

Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry.

-

Kung, P. P., et al. (2012). "Design and synthesis of 3-substituted oxetanes as novel, potent, and soluble inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters.

-

Pfizer Inc. (2018). "Discovery of PF-06821497, a Potent, Selective, and Orally Bioavailable EZH2 Inhibitor." Journal of Medicinal Chemistry.

-

Mullard, A. (2021).[3] "FDA approves first synthetic oxetane drug."[9] Nature Reviews Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthetic oxetanes in drug discovery: where are we in 2025? [spiral.imperial.ac.uk]

- 11. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

protocols for the synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine

Abstract

This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 3-(4-Methoxyphenyl)oxetan-3-amine, a valuable building block in modern medicinal chemistry. The oxetane motif, particularly when 3,3-disubstituted, is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity. This document provides researchers, chemists, and drug development professionals with detailed experimental procedures, mechanistic insights, and practical troubleshooting advice for the synthesis of this important scaffold, starting from commercially available precursors.

Introduction: The Strategic Value of the 3-Amino-3-Aryloxetane Scaffold

The 3-amino-3-aryloxetane moiety is a privileged structure in contemporary drug discovery. The strained four-membered oxetane ring introduces a unique three-dimensional vector into flat aromatic structures, enabling novel interactions with biological targets.[1] Its ability to act as a hydrogen bond acceptor while improving key ADME (Absorption, Distribution, Metabolism, and Excretion) properties makes it an attractive design element for medicinal chemists aiming to optimize lead compounds.[2] The protocol described herein provides a reliable pathway to 3-(4-Methoxyphenyl)oxetan-3-amine, a key intermediate for creating diverse chemical libraries.

Overall Synthetic Pathway

The synthesis is achieved in two primary stages: 1) Nucleophilic addition of an organolithium reagent to oxetan-3-one to create the key tertiary alcohol intermediate, and 2) Conversion of the alcohol to the target primary amine via a Ritter reaction followed by amide hydrolysis.

Figure 2: Mechanism for the formation of Intermediate A.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromoanisole | 187.04 | 5.61 g | 30.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.0 mL | 30.0 | 1.2 |

| Oxetan-3-one | 72.06 | 1.80 g | 25.0 | 1.0 |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

| Ethyl Acetate | - | 150 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

| Equipment | ||||

| 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, thermometer, dry ice/acetone bath, separatory funnel, rotary evaporator, column chromatography setup. |

Experimental Protocol

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere.

-

Reagent Addition: Add 4-bromoanisole (5.61 g, 30.0 mmol) and anhydrous THF (100 mL) to the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Organolithium Formation: Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Ketone Addition: In a separate dry flask, dissolve oxetan-3-one (1.80 g, 25.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the organolithium mixture at -78 °C over 30 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature over 1 hour.

-

Quenching: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield 3-(4-methoxyphenyl)oxetan-3-ol as a white solid or pale oil.

Protocol 2: Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine

Principle and Mechanism

This transformation proceeds in two stages. First, the Ritter Reaction involves the acid-catalyzed formation of a stable tertiary carbocation from Intermediate A. [3]This carbocation is trapped by the nitrogen of a nitrile (acetonitrile), forming a nitrilium ion. Subsequent attack by water yields a protonated N-acetylated amine. [4][5]Second, the resulting amide is subjected to Acid-Catalyzed Hydrolysis . Under heating in aqueous acid, the amide is hydrolyzed to yield the target primary amine and acetic acid. [6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Application Note: 3-(4-Methoxyphenyl)oxetan-3-amine as a High-Value Building Block

Executive Summary

3-(4-Methoxyphenyl)oxetan-3-amine (CAS: 1332765-59-9, HCl salt) represents a strategic "conformational lock" and "lipophilicity modulator" in modern drug discovery. It serves as a superior bioisostere for gem-dimethyl or cyclohexyl-amine motifs. By incorporating the oxetane ring, researchers can significantly lower lipophilicity (

This guide details the physicochemical rationale, handling precautions regarding acid sensitivity, and optimized protocols for amide coupling and reductive amination.

The Physicochemical Advantage: Why This Scaffold?

The "Gem-Dimethyl" Bioisostere Effect

The oxetane ring is often described as a "polar gem-dimethyl" group. In the context of 3-(4-Methoxyphenyl)oxetan-3-amine, the oxetane ring replaces the lipophilic bulk of a gem-dimethyl or cycloalkyl group while introducing a hydrogen-bond acceptor (the ether oxygen).

Key Advantages:

-

Lipophilicity Reduction: The oxetane oxygen lowers

by approximately 1.0–1.2 units compared to the gem-dimethyl analog. -

Basicity Modulation: The electron-withdrawing inductive effect (

) of the oxetane oxygen propagates to the adjacent amine. This lowers the-

Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral, potentially improving membrane permeability and oral bioavailability.

-

-

Metabolic Blocking: The quaternary center prevents

-carbon oxidation, a common metabolic clearance pathway for benzylamines.

Comparative Metrics (Data Summary)

| Property | Gem-Dimethyl Analog | Oxetane Scaffold | Impact |

| Structure | 1-(4-methoxyphenyl)-1-methylethylamine | 3-(4-methoxyphenyl)oxetan-3-amine | -- |

| LogP (Calc) | ~ 2.5 | ~ 1.3 | Improved Solubility |

| pKa (Amine) | ~ 9.8 | ~ 6.8 | Improved Permeability |

| H-Bond Acceptors | 1 (Methoxy) | 2 (Methoxy + Oxetane) | Specific Binding |

| Metabolic Risk | High (Benzylic oxidation) | Low (Quaternary block) | Extended Half-life |

Visualizing the Scaffold Hop

The following diagram illustrates the strategic logic of replacing a gem-dimethyl group with the oxetane motif.

Figure 1: Strategic replacement of gem-dimethyl groups with oxetane to improve physicochemical properties.

Handling & Stability Protocols

Acid Sensitivity Warning

CRITICAL: While 3-aminooxetanes are generally bench-stable, the 3-(4-methoxyphenyl) substitution pattern introduces a specific vulnerability.

-

Mechanism: Protonation of the oxetane oxygen, followed by ring opening, generates a tertiary benzylic carbocation.

-

Risk: The para-methoxy group strongly stabilizes this carbocation (via resonance), making the ring significantly more prone to acid-catalyzed hydrolysis than unsubstituted 3-phenyl-oxetanes.

Handling Rules:

-

Avoid Strong Lewis Acids: Reagents like

, -

Workup Caution: Do not wash reaction mixtures with strong acids (e.g., 1M HCl). Use saturated

or dilute citric acid if pH adjustment is strictly necessary. -

Storage: Store as the HCl salt (solid) at -20°C. The free base is an oil and should be used immediately or stored in a benzene-matrix freezer.

Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Primary Application: Attaching the scaffold to carboxylic acid cores.

Rationale: The amine is sterically hindered (attached to a quaternary carbon). Standard EDCI/HOBt couplings may be sluggish. HATU is preferred for its high reactivity.

Reagents:

-

Acid: Carboxylic acid partner (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add the Oxetane Amine HCl salt (1.0 mmol) directly to the vial.

-

Basification: Immediately add DIPEA (3.5 mmol) dropwise. Note: The solution may turn yellow.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Checkpoint: If reaction is incomplete after 4h, heat to 40°C. Do not exceed 60°C to preserve the oxetane ring.

-

-

Workup (Crucial):

-

Dilute with Ethyl Acetate.[2]

-

Wash 2x with 5% LiCl solution (to remove DMF).

-

Wash 1x with Sat.

. -

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (SiO2). The oxetane is stable on silica gel.

Protocol B: Reductive Amination

Primary Application: Creating secondary amines.

Rationale: Direct condensation is difficult due to sterics. Titanium(IV) is required to act as a water scavenger and Lewis acid to force imine formation.

Step-by-Step Procedure:

-

Imine Formation: Dissolve Oxetane Amine (free base, 1.0 mmol) and Aldehyde (1.1 mmol) in anhydrous THF (4 mL).

-

Additive: Add

(2.0 mmol) neat. Stir at RT for 6–12 hours.-

Observation: The solution effectively "dehydrates" to form the imine/titanium complex.

-

-

Reduction: Cool to 0°C. Add

(3.0 mmol) or -

Quench: Carefully add 1M NaOH (aqueous) to precipitate titanium salts. A white solid will form.

-

Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.

-

Purification: Concentrate and purify via reverse-phase prep-HPLC (neutral or basic mobile phase preferred).

Decision Workflow for Synthesis

The following diagram outlines the decision process for selecting the correct coupling strategy based on the partner molecule.

Figure 2: Synthetic workflow for derivatizing the oxetane amine building block.

References

-

Wuitschik, G. et al. (2006).[5][6] "Oxetanes as Promising Modules in Drug Discovery."[5][7][8][9] Angewandte Chemie International Edition.

-

Wuitschik, G. et al. (2010).[6][7][10] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

-

Barnes-Seeman, D. (2012). "Expanding the Medicinal Chemistry Toolbox: Oxetanes as Bioisosteres." Journal of Medicinal Chemistry.

-

Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7][10] Chemical Reviews.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride | C10H14ClNO2 | CID 53256998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)oxetan-3-amine hydrochloride [cymitquimica.com]

- 5. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 7. semanticscholar.org [semanticscholar.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

incorporation of 3-(4-Methoxyphenyl)oxetan-3-amine into kinase inhibitors

Application Note: Incorporation of 3-(4-Methoxyphenyl)oxetan-3-amine into Kinase Inhibitors

Executive Summary & Strategic Rationale

The incorporation of 3-(4-Methoxyphenyl)oxetan-3-amine (referred to herein as Ox-OMe ) represents a high-value strategy in modern kinase inhibitor design. This scaffold serves as a bioisostere for gem-dimethyl, carbonyl, or morpholine/piperidine motifs, offering a solution to the "molecular obesity" crisis in drug discovery by reducing lipophilicity (LogD) while maintaining steric coverage.

The "Oxetane Advantage" in Kinase Medicinal Chemistry:

-

Metabolic Stability: The 3,3-disubstituted oxetane ring blocks metabolic soft spots (e.g., benzylic oxidation) common in gem-dimethyl or cyclohexyl analogs.

-

Solubility Enhancement: The oxetane oxygen acts as a weak hydrogen bond acceptor, significantly lowering LogP (typically by ~1.0 unit compared to gem-dimethyl) and improving aqueous solubility without introducing a basic center.

-

Conformational Control: The rigid square planar geometry of the oxetane ring vectors the 4-methoxyphenyl group into hydrophobic pockets (e.g., the Selectivity Pocket or Gatekeeper region) with a defined trajectory, minimizing entropic penalty upon binding.

Physicochemical Profile & Design Logic

The following table contrasts the Ox-OMe scaffold against traditional kinase inhibitor motifs.

| Property | Gem-Dimethyl Analog | Cyclohexyl Analog | Oxetane Analog (Ox-OMe) | Impact on Drug Design |

| Hybridization | High | |||

| Lipophilicity (LogP) | High | High | Moderate/Low | Reduces non-specific binding and clearance. |

| Metabolic Liability | High (Benzylic oxid.) | High (CYP oxid.) | Low | Blocked 3-position prevents oxidation. |

| H-Bond Acceptors | 0 | 0 | 1 (Weak) | Solvation shell formation improves solubility. |

| Ring Strain | Low | Low | ~110 kJ/mol | Reactivity concern (acid sensitivity). |

Synthetic Protocols

Protocol A: Synthesis of the Building Block

Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine via Ellman Sulfinamide Strategy.

Rationale: Direct nucleophilic attack on 3-oxetanone by Grignard reagents often leads to side reactions. The Ellman sulfinamide approach provides a robust, scalable route with facile purification.

Reagents:

-

3-Oxetanone (CAS: 6704-31-0)[1]

-

(R)- or (S)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (

) -

4-Methoxyphenylmagnesium bromide (1.0 M in THF)

-

HCl (4M in Dioxane)

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a flame-dried flask with 3-oxetanone (1.0 eq) and THF (0.5 M).

-

Add Ellman’s sulfinamide (1.1 eq) and

(2.0 eq). -

Stir at reflux (60-70°C) for 6–12 hours. Monitor by LCMS for conversion to the N-sulfinyl imine.

-

Workup: Cool to RT. Pour into brine/EtOAc. Filter the resulting titanium salts through Celite. Concentrate the filtrate.

-

-

Nucleophilic Addition (The Critical Step):

-

Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/acetone bath).

-

Dropwise add 4-Methoxyphenylmagnesium bromide (1.5 eq). Maintain internal temp < -65°C.

-

Stir at -78°C for 2 hours, then slowly warm to 0°C.

-

Quench: Add saturated

solution. Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc). This yields the stable sulfinamide intermediate.

-

-

Deprotection (Acid Sensitivity Warning):

-

Dissolve intermediate in MeOH.

-

Add HCl (4M in Dioxane, 2.0 eq) at 0°C .

-

CRITICAL: Stir for only 15–30 minutes. Prolonged exposure to acid can open the oxetane ring to form the chlorohydrin.

-

Workup: Basify immediately with solid

or basic resin to pH 8. Filter and concentrate. -

Yield: Free amine Ox-OMe .

-

Protocol B: Coupling to Kinase Hinge Binder (SNAr)

Attachment of Ox-OMe to a Chloropyrimidine/Quinazoline Core.

Context: Many kinase inhibitors (e.g., Gefitinib, Palbociclib analogs) use a pyrimidine-based hinge binder.

-

Activation: Dissolve the 2,4-dichloropyrimidine core (1.0 eq) in

-Butanol or DMF. -

Addition: Add Ox-OMe (1.1 eq) and DIPEA (2.5 eq).

-

Reaction: Heat to 80°C.

-

Note: If the core is electron-rich, higher temps (100°C) may be needed. However, do not exceed 110°C for extended periods to preserve the oxetane.

-

-

Isolation: Evaporate solvent. Partition between water/DCM. The oxetane amine is less basic than piperazine, so the product may extract into organic phase easily.

Visualizing the Workflow

The following diagram illustrates the structural logic and the synthetic pathway, highlighting the critical control points.

Caption: Synthetic pathway for 3-(4-Methoxyphenyl)oxetan-3-amine (Ox-OMe) and its integration into kinase scaffolds. Red nodes indicate critical stability control points.

Quality Control & Validation

NMR Characterization (Diagnostic Signals):

-

Oxetane Ring Protons: Look for two doublets (or an AB system) around 4.6 – 5.0 ppm (

NMR). The rigidity of the ring often makes the geminal protons magnetically non-equivalent if the molecule has a chiral center elsewhere, or they appear as a distinct set of doublets due to the 3,3-disubstitution. -

Ring Opening Check: If you see multiplets around 3.5–4.0 ppm and loss of the 4.8 ppm signals, the ring has likely opened to the diol/amino-alcohol (failed synthesis).

Stability Assay (Protocol): To validate the integrity of the oxetane in your final inhibitor:

-

Incubate compound (10 µM) in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) at 37°C.

-

Monitor by LCMS at t=0, 1h, 4h, 24h.

-

Acceptance Criteria: >95% parent remaining at pH 7.4 (24h). >80% remaining at pH 1.2 (1h). Note: Oxetanes are generally stable at physiological pH but can degrade in highly acidic stomach conditions.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link

- Foundational paper establishing oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

-

Ellman, J. A., et al. (2000). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

- Authoritative source for the sulfinamide synthesis protocol used in Step 1.

-

Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. Link

- Review of synthetic routes and stability profiles of 3,3-disubstituted oxetanes.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews. Link

- Comprehensive guide to oxetane chemistry, including the specific stability concerns of amino-oxetanes.

Sources

scale-up synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine for preclinical studies

Application Note & Protocol: AN-OX-2026-04

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine , a critical bioisostere scaffold in preclinical drug development. The 3,3-disubstituted oxetane motif is increasingly utilized to replace gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility profiles.

Unlike traditional Strecker (cyanide-based) or Curtius (azide-based) routes, which pose significant safety hazards upon scale-up, this protocol utilizes the Ellman Sulfinamide strategy . This route provides superior process safety, avoids high-energy intermediates, and delivers the target amine as a stable hydrochloride salt.

Key Process Features:

-

Safety: Eliminates the use of azides (

) and cyanides ( -

Stability: Intermediates are stable, crystalline, or easily handled oils.

-

Scalability: Designed for multi-gram to kilogram batches with manageable exotherms.

-

Purity: Final isolation via salt formation ensures >98% purity without column chromatography.

Retrosynthetic Strategy & Pathway

The synthesis constructs the quaternary center at the oxetane 3-position via a nucleophilic addition to a pre-formed ketimine. The oxetane ring is introduced intact, avoiding the complex challenge of late-stage ring closure.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway utilizing Ellman's auxiliary for quaternary center formation.

Detailed Experimental Protocols

Step 1: Formation of N-tert-Butanesulfinyl Imine

This step activates the oxetan-3-one for nucleophilic attack. Oxetan-3-one is sensitive to polymerization; Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

Reagents:

-

Oxetan-3-one (1.0 equiv)

-

2-Methyl-2-propanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (

) (2.0 equiv) -

Solvent: Dry THF (10 vol)

Protocol:

-

Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.

-

Charging: Charge 2-methyl-2-propanesulfinamide and dry THF under

atmosphere. Stir to dissolve. -

Addition: Add Oxetan-3-one in one portion.

-

Catalyst Addition: Add

dropwise via addition funnel over 15 minutes. Note: Solution will turn slightly yellow. -

Reaction: Heat the mixture to mild reflux (65°C) for 6–12 hours. Monitor conversion by HPLC/TLC (Eluent: 30% EtOAc/Hexanes).

-

Quench (Critical): Cool to room temperature. Pour the reaction mixture into a vigorously stirred brine solution (10 vol). A thick white precipitate of titanium salts will form.

-

Filtration: Dilute with EtOAc (10 vol). Filter the slurry through a pad of Celite to remove titanium salts. Wash the cake thoroughly with EtOAc.

-

Workup: Separate the organic layer. Wash with brine, dry over

, and concentrate under reduced pressure. -

Purification: The crude ketimine is often pure enough (>95%) for the next step. If necessary, purify via short silica plug (Hexanes/EtOAc).

Process Checkpoint:

-

Target: Pale yellow oil or low-melting solid.

-

Stability: Store at -20°C under inert atmosphere. Hydrolysis sensitive.

Step 2: Grignard Addition (Aryl Installation)

This is the critical C-C bond forming step. The sulfinyl group directs the addition and prevents over-addition.

Reagents:

-

N-Sulfinyl Ketimine (from Step 1) (1.0 equiv)

-

4-Methoxyphenylmagnesium bromide (1.0 M in THF) (1.5 equiv)

-

Solvent: Dry THF (10 vol)

Protocol:

-

Setup: Flame-dry a reactor and purge with Nitrogen.

-

Dissolution: Dissolve the Ketimine in dry THF and cool to -78°C (dry ice/acetone bath). Scale-up Note: On large scale, -40°C to -20°C is often sufficient, but initial cooling is vital to prevent ring opening.

-

Addition: Add the Grignard reagent dropwise, maintaining internal temperature below -60°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for 1 hour.

-

IPC (In-Process Control): Check for disappearance of Ketimine by TLC/HPLC.

-

Quench: Slowly add saturated

solution at 0°C. Caution: Exothermic. -

Extraction: Extract with EtOAc (3x). Combine organics, wash with water and brine, dry over

. -

Concentration: Evaporate solvent to yield the crude sulfinamide-protected amine.

Step 3: Deprotection & Salt Formation

Removal of the sulfinyl group to release the free amine, immediately trapped as the HCl salt for stability.

Reagents:

-

Crude Sulfinamide intermediate

-

4M HCl in Dioxane (3.0 equiv)

-

Solvent: Methanol (5 vol)

-

Antisolvent: Diethyl Ether (

) or MTBE

Protocol:

-

Dissolution: Dissolve the crude intermediate in Methanol at room temperature.

-

Acidification: Add 4M HCl in Dioxane dropwise.

-

Reaction: Stir at room temperature for 1–2 hours. The sulfinyl group is cleaved, forming

and isobutylene byproducts. -

Precipitation: Concentrate the solution to ~20% of its original volume. Slowly add

or MTBE while stirring vigorously. -

Isolation: A white solid (Product HCl salt) will precipitate.

-

Filtration: Filter the solid, wash with cold

, and dry under vacuum at 40°C.

Process Safety & Critical Control Points (CCPs)

Thermal Hazards of Oxetanes

The oxetane ring possesses significant ring strain (~110 kJ/mol). While kinetically stable, it can undergo rapid, exothermic ring-opening polymerization in the presence of strong Lewis acids at high temperatures.

-

CCP 1 (Step 1): Do not exceed 70°C during imine formation.

-

CCP 2 (Step 2): Strictly control the Grignard addition rate. Accumulation of unreacted Grignard followed by a sudden initiation can lead to a thermal runaway.

Impurity Profile

| Impurity Type | Origin | Control Strategy |

| Ring-Opened Alcohol | Nucleophilic attack on the oxetane ring (Step 2 side reaction). | Maintain low temperature (-78°C) during Grignard addition. |

| Hydrolyzed Ketone | Hydrolysis of Ketimine due to moisture. | Use dry solvents; store Ketimine under |

| Homocoupling (Biaryl) | Grignard reagent degradation. | Use fresh Grignard; titration prior to use. |

Analytical Specifications (Release Criteria)

Data Summary Table:

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | Consistent with structure; integration ±5% | |

| Purity | HPLC (UV 254 nm) | |

| Assay | Titration ( | 98.0 – 102.0% w/w (as HCl salt) |

| Residual Solvents | GC-Headspace | MeOH < 3000 ppm; THF < 720 ppm |

| Water Content | Karl Fischer |

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

-

Wuitschik, G.; Carreira, E. M.; Rogers-Evans, M.; Müller, K. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

-

Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

-

Shipman, M. A. (2010). "Recent Progress in the Synthesis of 3-Substituted Oxetanes." Organic Preparations and Procedures International, 42(6), 505-533. Link

-

Dunet, G.; Mayer, P.; Knochel, P. (2011). "Preparation of Polyfunctional Magnesiated Oxetanes." Organic Letters, 13(10), 2674–2677. Link

Sources

Application Note: Enzymatic Kinetic Resolution of Chiral Oxetan-3-amines

This Application Note addresses the enzymatic resolution of oxetan-3-amines.

Critical Scientific Clarification: The specific molecule requested, 3-(4-Methoxyphenyl)oxetan-3-amine , is chemically achiral (symmetrical) due to the plane of symmetry passing through C3 and the oxygen atom of the oxetane ring (assuming C2 and C4 are unsubstituted methylene groups).[1] Therefore, a racemic mixture of this specific regioisomer does not exist, and it cannot be resolved.[1]

However , the 2-substituted isomer (2-(4-Methoxyphenyl)oxetan-3-amine) is chiral, exists as a racemate, and is a high-value pharmacophore often confused with the 3,3-isomer.[1]

This guide provides the protocol for the Enzymatic Kinetic Resolution (EKR) of the chiral 2-(4-Methoxyphenyl)oxetan-3-amine (and generally applicable to 2-aryl-oxetan-3-amines), treating it as the likely intended target for drug development applications.[1]

Executive Summary

Oxetane rings are increasingly utilized in medicinal chemistry as stable, polar bioisosteres for gem-dimethyl or carbonyl groups. While 3,3-disubstituted oxetanes are achiral, 2-aryl-oxetan-3-amines possess two stereocenters (C2 and C3), leading to chiral cis/trans isomers.[1] Separating these enantiomers via traditional crystallization is inefficient due to the acid-sensitivity of the oxetane ring (susceptible to ring-opening).

This protocol details the Enzymatic Kinetic Resolution (EKR) of racemic 2-(4-Methoxyphenyl)oxetan-3-amine using Candida antarctica Lipase B (CAL-B) .[1][2] This method operates under mild, neutral conditions, preserving the strained oxetane ring while delivering high Enantiomeric Excess (

Structural & Mechanistic Analysis

Structural Reality Check

-

Target (Prompt): 3-(4-Methoxyphenyl)oxetan-3-amine. (Achiral) .

-

Symmetry: The C2 and C4 carbons are equivalent. The molecule is superimposable on its mirror image.

-

-

Target (Protocol): 2-(4-Methoxyphenyl)oxetan-3-amine.[1] (Chiral) .

-

Chirality: C2 and C3 are chiral centers. The trans isomer is generally thermodynamically favored and is the subject of this resolution.

-

Reaction Mechanism (Ping-Pong Bi-Bi)

The resolution relies on the stereoselective acetylation of the amine.[1] CAL-B preferentially acylates the (

-

Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Ethyl Acetate/Methoxyacetate).

-

Enantioselective Transfer: The racemic amine enters the active site. The "fast-reacting" enantiomer fits the steric pocket and attacks the acyl-enzyme intermediate.

-

Product Release: The chiral amide is released, while the "slow-reacting" amine enantiomer remains in solution.

Pathway Visualization

Caption: Kinetic resolution pathway separating the racemic oxetane amine into the (R)-amide and (S)-amine via CAL-B catalysis.

Experimental Protocol

Materials & Reagents

| Component | Grade/Spec | Purpose |

| Substrate | Racemic 2-(4-Methoxyphenyl)oxetan-3-amine | Target material (Synthesis per Bull et al. [1]) |

| Enzyme | Novozym 435 (Immobilized CAL-B) | Biocatalyst |

| Acyl Donor | Ethyl Acetate (EtOAc) or Isopropyl Acetate | Acylating agent (also acts as co-solvent) |

| Solvent | MTBE (Methyl tert-butyl ether) | Solvent (Low water solubility, enzyme compatible) |

| Internal Std | Dodecane | GC/HPLC quantification |

Pre-Screening (Analytical Scale)

Goal: Determine the E-value (Enantiomeric Ratio) to ensure feasibility (

-

Preparation: Dissolve 10 mg of racemic amine in 1 mL of anhydrous MTBE.

-

Additives: Add 5 equivalents of Ethyl Acetate and 10 mg of Novozym 435.

-

Incubation: Shake at 30°C / 200 rpm.

-

Sampling: Take 50 µL aliquots at t=1h, 4h, 24h.

-

Analysis: Analyze via Chiral HPLC (Chiralpak IA or IC column, Hexane/IPA/DEA mobile phase).

-

Calculation: Calculate conversion (

) and enantiomeric excess of substrate ( -

E-value:

-

Preparative Scale Protocol (1.0 Gram Scale)

Step 1: Reaction Setup

-

In a flame-dried 50 mL round-bottom flask, dissolve 1.0 g (approx 5.6 mmol) of racemic 2-(4-Methoxyphenyl)oxetan-3-amine in 20 mL of anhydrous MTBE .

-

Add 2.0 mL (approx 20 mmol) of Ethyl Acetate (Acyl donor).

-

Add 500 mg of Novozym 435 (50% w/w relative to substrate).

-

Note: Do not use magnetic stirring bars, as they grind the immobilized enzyme beads. Use an orbital shaker or an overhead stirrer with a gentle paddle.

-

-

Seal the flask and incubate at 25°C (Room Temp) for 24–48 hours.

-

Caution: Do not heat above 40°C. Oxetanes are thermally sensitive.

-

Step 2: Monitoring

-

Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or HPLC.[1]

-

Stop Point: The reaction should be stopped when conversion reaches 50% (theoretical maximum yield for resolution). Ideally, stop at 51-52% conversion to ensure high

of the unreacted amine.

Step 3: Workup & Separation

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. Wash beads with 10 mL MTBE.

-

Recycling: The enzyme beads can be washed with dry MTBE and reused 3-5 times.

-

-

Solvent Removal: Concentrate the filtrate under reduced pressure (keep bath < 30°C) to obtain the crude mixture (Amine + Amide).[1]

-

Chemical Separation (Acid/Base Extraction):

-

Dissolve crude in 20 mL DCM.

-

Extract: Wash with cold 0.5 M Citric Acid (pH ~4).

-

Recovery of Amine: Neutralize the aqueous layer carefully with sat. NaHCO3 (to pH 8) and extract immediately with DCM (3 x 20 mL). Dry over Na2SO4 and concentrate.

-

Note: Avoid strong mineral acids (HCl) which will ring-open the oxetane to the 1,3-chlorohydrin [2].[1]

-

Quality Control & Data Analysis

Expected Results Table

| Parameter | Specification | Method |

| Yield (S)-Amine | 40–45% (Theoretical Max 50%) | Gravimetric |

| ee (S)-Amine | > 98% | Chiral HPLC |

| Yield (R)-Amide | 45–48% | Gravimetric |

| ee (R)-Amide | > 95% | Chiral HPLC |

| Ring Integrity | > 99% (No ring opening) | 1H NMR (Check for loss of oxetane signals at 4.5-5.0 ppm) |

Troubleshooting Guide

-

Low Conversion (< 10% after 24h):

-

Low ee:

-

Stop the reaction later (increase conversion to 55%).

-

Lower the temperature to 4°C (increases selectivity, decreases rate).[1]

-

-

Ring Opening:

-

Ensure all glassware is base-washed. Trace acids on glass surfaces can catalyze polymerization.

-

Use Citric Acid instead of HCl during workup.

-

References

-

Oxetane Synthesis & Stability

-

Enzymatic Resolution of Amines

-

General Biocatalysis Protocols

-

Amine Dehydrogenase Alternatives (for 3,3-disubstituted desymmetrization context)

Disclaimer: This protocol assumes the use of standard laboratory safety practices. Oxetane derivatives are potentially bioactive; handle with appropriate PPE. The structural correction regarding the achirality of the 3,3-isomer is based on standard IUPAC stereochemical definitions.

Sources

- 1. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Synthesis & Yield Optimization of 3-(4-Methoxyphenyl)oxetan-3-amine

Executive Summary & Strategic Analysis

The synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine represents a classic challenge in modern medicinal chemistry: installing a sterically demanding quaternary center on a strained, acid-sensitive heterocycle. This scaffold is highly valued as a metabolic "hard" surrogate for gem-dimethyl groups or carbonyls, often improving solubility and reducing lipophilicity (LogD) [1, 2].[1]

The Core Problem: Direct nucleophilic substitution on 3-halooxetanes is ineffective for creating quaternary centers. The only robust, scalable route is the Ellman Sulfinamide Strategy [3], which utilizes tert-butanesulfinamide as a chiral ammonia equivalent.

The Yield Killers:

-

Moisture Sensitivity: Incomplete condensation of 3-oxetanone (volatile, hygroscopic).

-

Lewis Basicity: Coordination of the oxetane oxygen to Magnesium/Titanium, retarding reactivity.

-

Ring Fragility: Catastrophic ring-opening polymerization during the acidic deprotection step.

The Validated Synthetic Workflow

The following pathway is the industry standard for 3-aryl-3-aminooxetanes. It relies on the condensation of 3-oxetanone with tert-butanesulfinamide, followed by the addition of a 4-methoxyphenyl organometallic reagent.

Figure 1: The Ellman Sulfinamide Route for quaternary oxetane synthesis.

Troubleshooting & Optimization Guide

Phase 1: Imine Formation (The "Stalled" Reaction)

Reaction: 3-Oxetanone + (R)-t-Bu-Sulfinamide + Ti(OEt)₄

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Wet reagents. 3-Oxetanone is highly hygroscopic; water kills Ti(OEt)₄. | Protocol: Use 2.0–2.5 eq. of Ti(OEt)₄. Dry 3-oxetanone over activated 3Å molecular sieves for 4h prior to use. |

| Thick Emulsion during Workup | Titanium hydroxides form a gel with water, trapping product. | The "Brine Trick": Pour reaction into brine/EtOAc (1:1) and add Celite . Stir vigorously for 15 mins. Filter through a Celite pad. The Ti-salts will remain on the pad. |

| Product Loss (Volatile) | 3-Oxetanone and the imine can sublime or evaporate. | Vacuum Control: Do not use high vacuum (<5 mbar) for extended periods when concentrating the imine. Keep bath temp <35°C. |

Expert Tip: If Ti(OEt)₄ fails or is too messy, switch to Ti(OiPr)₄ (slightly more reactive) or the newer B(OCH₂CF₃)₃ reagent, which allows for milder, filtration-free workups [4].

Phase 2: Grignard Addition (The "Yield" Step)

Reaction: Sulfinyl Imine + 4-Methoxyphenylmagnesium Bromide

Q: My yield is stuck at 30-40%. The starting material remains. A: The oxetane oxygen is a Lewis base. It coordinates to the Mg species, deactivating the Grignard reagent or the imine.

-

Solution: Increase Grignard stoichiometry to 2.0–3.0 equivalents . The first equivalent often acts as a "sacrificial" Lewis acid that coordinates to the oxetane oxygen, allowing the second equivalent to attack the imine carbon.

Q: I see significant side products (dimers/ring opening). A: 4-Methoxyphenylmagnesium bromide is electron-rich and reactive. Adding it too fast at high temperatures causes issues.

-

Protocol:

-

Cool the imine solution to -78°C .

-

Add the Grignard reagent dropwise over 30 minutes.

-

Crucial: Allow the reaction to warm slowly to 0°C or room temperature. The reaction often requires the higher temperature to overcome the steric barrier of the quaternary center, but the mixing must happen cold.

-

Q: Can I use "Turbo Grignard"? A: Yes. Using iPrMgCl[2]·LiCl to generate the aryl-magnesium species often improves solubility and reactivity, leading to higher yields in sterically crowded systems like this [5].

Phase 3: Deprotection (The "Danger" Zone)

Reaction: Protected Amine + Acid

CRITICAL WARNING: Oxetanes are acid-sensitive. The 4-methoxyphenyl group stabilizes the carbocation at the benzylic position, making the ring more susceptible to opening (via S_N1 mechanism) than a standard alkyl oxetane.

Figure 2: The bifurcation of reactivity during deprotection.

Protocol for Maximum Yield:

-

Avoid Aqueous Acid: Do not use 6N HCl. Water promotes hydrolysis of the ring.

-

Use Anhydrous Conditions: Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride (AcCl) to dry Methanol.

-

Stoichiometry: Use exactly 2.0–2.5 equivalents of acid.

-

Temperature: Start at 0°C . Monitor by LCMS every 15 minutes. Quench immediately with solid NaHCO₃ once the starting material is consumed. Do not let it stir overnight.

Summary of Optimized Protocol

| Parameter | Standard Condition | Optimized Condition | Why? |

| Imine Solvent | THF | THF (Dry) | Moisture kills Ti catalyst. |

| Imine Reagent | Ti(OEt)₄ (1.1 eq) | Ti(OEt)₄ (2.5 eq) | Drives equilibrium to completion. |

| Nucleophile | ArMgBr (1.2 eq) | ArMgBr (3.0 eq) | Overcomes Lewis basic coordination. |

| Deprotection | HCl/H₂O | HCl/Dioxane (0°C) | Prevents ring opening/polymerization. |

References

-

Wuitschik, G. et al. (2006).[3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link

-

Wuitschik, G. et al. (2010).[3][4] "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition, 49(48), 8979–8997. Link

-

Ellman, J. A. et al. (2010).[4][6] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Reeves, J. T. et al. (2015). "A General Method for Imine Formation Using B(OCH2CF3)3." Organic Letters, 17(10), 2442–2445. Link

-

Krasovskiy, A. & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 43(25), 3333–3336. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aliphatic Imines in Titanium-Mediated Reductive Cross-Coupling: Unique Reactivity of Ti(Oi-Pr)4/n-BuLi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Purification of 3-Aminooxetane Derivatives

Welcome to the technical support center for the purification of 3-aminooxetane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. The inherent basicity of the amino group, coupled with the strained oxetane ring, presents a distinct set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My 3-aminooxetane derivative appears to be degrading on my standard silica gel chromatography column. What is causing this and how can I prevent it?

A1: This is a frequent issue arising from the acidic nature of standard silica gel. The Brønsted acid sites on the silica surface can interact with the basic 3-aminooxetane, leading to several undesirable outcomes:

-

Strong Adsorption and Tailing: The basic amine binds tightly to the acidic silica, resulting in poor peak shape and difficult elution.

-

Degradation: The strained oxetane ring can be susceptible to acid-catalyzed ring-opening, especially with prolonged exposure on the column.

-

Yield Loss: Irreversible adsorption or degradation significantly reduces your isolated yield.[1]

Troubleshooting and Solutions:

-

Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:

-

Triethylamine (Et₃N): Typically 0.1-1% (v/v).

-

Ammonia solution in methanol: A 7N solution is commercially available and can be added to the mobile phase.

-

-

Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase:

-

Reversed-Phase Chromatography: For more polar 3-aminooxetane derivatives, reversed-phase chromatography (e.g., C18) can be a powerful alternative. Using a mobile phase with a high pH (e.g., using an ammonia or triethylamine buffer) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.[1]

Q2: I am struggling to remove polar, water-soluble impurities from my 3-aminooxetane derivative during an aqueous workup. What extraction strategies can I employ?

A2: The polarity of many 3-aminooxetane derivatives can make them partially soluble in the aqueous phase during extraction, leading to product loss and inefficient removal of polar impurities.

Troubleshooting and Solutions:

-

pH Adjustment: The basicity of the amine is your key tool here. By adjusting the pH of the aqueous layer, you can control the solubility of your compound.

-

Acidic Wash: To remove non-basic impurities, you can wash your organic layer with a dilute acid solution (e.g., 1M HCl). Your 3-aminooxetane derivative will form a water-soluble ammonium salt and move into the aqueous phase.[3][4]

-

Basification and Re-extraction: Separate the aqueous layer containing your protonated product and then add a base (e.g., NaOH) to increase the pH above the pKa of your amine. This will regenerate the free-base form, which can then be re-extracted into an organic solvent.[3][4]

-

-

Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer.

-

Choice of Organic Solvent: For highly polar derivatives, standard solvents like ethyl acetate may not be sufficient. Consider using a more polar, water-immiscible solvent system like a 3:1 mixture of chloroform and isopropanol for extraction.[5]

Troubleshooting Guides

Guide 1: Purification via Salt Formation and Recrystallization

This technique is particularly useful for crystalline 3-aminooxetane derivatives and can be a highly effective, non-chromatographic purification method.

Issue: Low yield or no precipitation upon addition of acid to form the salt.

| Possible Cause | Troubleshooting Steps |

| Incorrect Solvent Choice | The amine salt must be insoluble in the chosen solvent. Screen a variety of solvents. Good starting points for precipitating hydrochloride or trifluoroacetate salts include diethyl ether, MTBE, or hexanes. |

| Insufficient Concentration | If the solution is too dilute, the salt may remain dissolved. Concentrate the solution before or after adding the acid. |

| Inappropriate Acid | The choice of acid can influence the crystallinity and solubility of the salt. Common acids for salt formation include HCl (in dioxane or diethyl ether), H₂SO₄, and trifluoroacetic acid (TCA).[6][7][8] |

| Product is an Oil | Some amine salts may "oil out" instead of crystallizing. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal from a previous batch can also be effective. |

Experimental Protocol: Purification of a 3-Aminooxetane Derivative via Trichloroacetic Acid (TCA) Salt Formation [6][7]

-

Dissolve the crude 3-aminooxetane derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add a solution of trichloroacetic acid (1.0 equivalent) in the same solvent dropwise with stirring.

-

Observe for the formation of a precipitate. If no precipitate forms, slowly add a non-polar solvent like hexanes until turbidity is observed.

-

Allow the mixture to stir for 30 minutes to an hour to ensure complete precipitation.

-

Collect the solid amine salt by vacuum filtration and wash with a small amount of cold solvent.

-

To recover the free amine, the TCA salt can be carefully heated, which causes decarboxylation to release CO₂ and chloroform, leaving the pure amine. Alternatively, the salt can be dissolved in water, basified with NaOH, and the free amine extracted into an organic solvent.

Guide 2: Handling Thermally Labile 3-Aminooxetane Derivatives

The strained oxetane ring can be sensitive to high temperatures, making purification by distillation challenging for some derivatives.

Issue: Decomposition of the 3-aminooxetane derivative during distillation.

| Possible Cause | Troubleshooting Steps |

| High Boiling Point | The compound may require a high temperature for distillation at atmospheric pressure, leading to decomposition. |

| Presence of Acidic or Basic Impurities | Catalytic amounts of impurities can promote decomposition at elevated temperatures. |

Solutions and Alternative Techniques:

-

Vacuum Distillation: Reducing the pressure will lower the boiling point of your compound, allowing for distillation at a lower, safer temperature. A Kugelrohr apparatus can be particularly effective for small quantities.[9]

-

Lyophilization (Freeze-Drying): For non-volatile amine salts, lyophilization can be an excellent method for removing residual solvents without the need for heat. This involves freezing the sample and then applying a high vacuum to sublimate the solvent.[10][11] This is particularly useful for isolating the final product after salt formation.

-

Protecting Groups: If the amine functionality is interfering with purification or causing instability, consider temporary protection. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common choices for protecting amines.[12][13] These groups can be removed after purification under specific conditions (acid for Boc, hydrogenolysis for Cbz).

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting a suitable purification strategy for a new 3-aminooxetane derivative.

Caption: A decision tree to guide the selection of an appropriate purification technique for 3-aminooxetane derivatives based on their physical properties.

References

-

Gautier, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

-

Gautier, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

-

ChemHelpASAP. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

-

Powell, N. A., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

-

Powell, N. A., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. PubMed. [Link]

-

Svatunek, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

Lebrasseur, N., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

-

Klapötke, T. M., et al. (2015). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]

-

Pérez-Cid, B., et al. (2025). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. ResearchGate. [Link]

-

Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

Pikal, M. J. (2013). Development of lyophilization cycle and effect of excipients on the stability of catalase during... PMC. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

-

Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

- Sanofi. (n.d.). STABLE LYOPHILIZED PHARMACEUTICAL FORMULATION.

-

Paul, C., et al. (2014). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC. [Link]

-

Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]

-

IIT Bombay. (2020). Protecting Groups. chem.iitb.ac.in. [Link]

-

Klapötke, T. M., et al. (2022). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Wiley Online Library. [Link]

-

University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]

-

Shinde, A., & Shah, D. (2013). Salt formation during freeze-drying - An approach to enhance indomethacin dissolution. ResearchGate. [Link]

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. [Link]

-

MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

-

Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]

-